5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one
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Overview
Description
5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which is attached to a pyrimidinone core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-hydroxybenzoic acid.
Esterification: The benzoic acid is esterified using methanol and sulfuric acid to form the corresponding methyl ester.
Cyclization: The methyl ester undergoes cyclization with guanidine to form the pyrimidinone core.
The reaction conditions for these steps include heating the mixture to 80°C and monitoring the reaction progress using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidinone core can be reduced to form the corresponding dihydropyrimidine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-(3-fluoro-4-oxophenyl)pyrimidin-4(3H)-one.
Reduction: Formation of 5-(3-fluoro-4-hydroxyphenyl)dihydropyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-fluorouridine: A pyrimidine nucleoside analog with anticancer properties.
5-fluorouracil: A widely used chemotherapeutic agent.
3-fluoro-4-hydroxybenzoic acid: A precursor in the synthesis of various fluorinated compounds.
Uniqueness
5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern on the phenyl ring and its pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H7FN2O2 |
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Molecular Weight |
206.17 g/mol |
IUPAC Name |
5-(3-fluoro-4-hydroxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7FN2O2/c11-8-3-6(1-2-9(8)14)7-4-12-5-13-10(7)15/h1-5,14H,(H,12,13,15) |
InChI Key |
KFMVEPHRONKMIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CNC2=O)F)O |
Origin of Product |
United States |
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